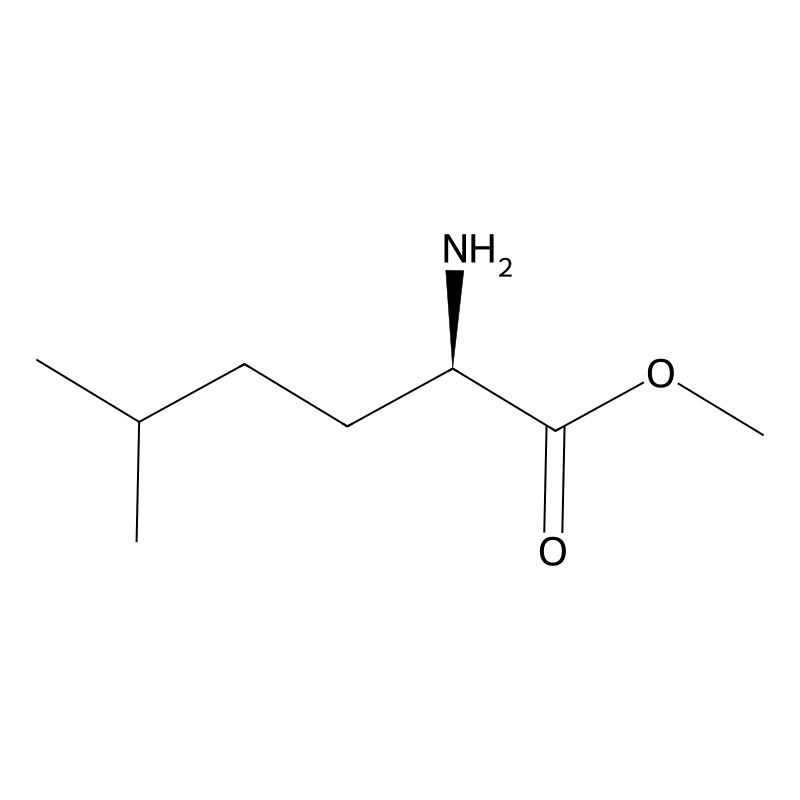

Methyl (2R)-2-amino-5-methylhexanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl (2R)-2-amino-5-methylhexanoate is an organic compound classified as an amino acid ester. Its molecular formula is and it features a chiral center at the second carbon, which imparts distinct stereochemical properties. This compound is a derivative of 2-amino-5-methylhexanoic acid, where the carboxylic acid group is esterified with methanol. The presence of the amino group allows for various biological interactions and chemical reactivity, making it a significant compound in both synthetic chemistry and biological research.

Methyl (2R)-2-amino-5-methylhexanoate can undergo several types of reactions:

- Esterification: The reaction of 2-amino-5-methylhexanoic acid with methanol in the presence of an acid catalyst to form the ester.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to its corresponding acid and alcohol.

- Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

- Oxidation: It can also be oxidized to yield carboxylic acids or ketones depending on the reaction conditions.

These reactions are typically facilitated by specific reagents and conditions, such as temperature control and pH adjustments to maximize yield and purity .

Methyl (2R)-2-amino-5-methylhexanoate exhibits various biological activities due to its structural features. It can interact with enzymes and receptors in metabolic pathways, potentially influencing physiological processes. For instance, it has been studied for its role in modulating neurotransmitter systems, which may have implications for neuropharmacology. Additionally, its structural similarity to other amino acids allows it to participate in protein synthesis and metabolic regulation .

The synthesis of methyl (2R)-2-amino-5-methylhexanoate typically involves the following steps:

- Starting Material: Begin with 2-amino-5-methylhexanoic acid.

- Esterification Reaction: React the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction usually occurs under reflux conditions for several hours.

- Purification: After the reaction, purification methods such as distillation or crystallization are employed to isolate the desired ester product.

Alternative methods may include using continuous flow reactors for industrial-scale production, ensuring consistent reaction conditions .

Methyl (2R)-2-amino-5-methylhexanoate has various applications across different fields:

- Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biochemistry: Used in studies related to enzyme activity and metabolic pathways.

- Material Science: It may be utilized in developing specialty chemicals and polymers due to its reactive functional groups .

Research on methyl (2R)-2-amino-5-methylhexanoate has focused on its interactions with biological targets. Studies indicate that this compound can form hydrogen bonds with active sites on enzymes, affecting their catalytic activity. Additionally, it may influence receptor binding affinities, thereby modulating various physiological responses . Such studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with methyl (2R)-2-amino-5-methylhexanoate. These include:

- Methyl (S)-2-amino-5-methylhexanoate

- (S)-2-amino-5-methylhexanoic acid

- Methyl (E)-5-amino-5-methylhexanoate

Comparison TableCompound Name Molecular Formula Unique Features Methyl (2R)-2-amino-5-methylhexanoate C8H17NO2 Chiral center at C2; amino acid ester Methyl (S)-2-amino-5-methylhexanoate C8H17NO2 Different stereochemistry; potential different bioactivity (S)-2-amino-5-methylhexanoic acid C7H15NO2 Lacks methyl ester; more polar due to free carboxylic acid Methyl (E)-5-amino-5-methylhexanoate C8H15NO2 Contains an alkene; different reactivity profile

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2R)-2-amino-5-methylhexanoate | C8H17NO2 | Chiral center at C2; amino acid ester |

| Methyl (S)-2-amino-5-methylhexanoate | C8H17NO2 | Different stereochemistry; potential different bioactivity |

| (S)-2-amino-5-methylhexanoic acid | C7H15NO2 | Lacks methyl ester; more polar due to free carboxylic acid |

| Methyl (E)-5-amino-5-methylhexanoate | C8H15NO2 | Contains an alkene; different reactivity profile |

The uniqueness of methyl (2R)-2-amino-5-methylhexanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity compared to these similar compounds . This makes it a valuable compound for targeted research and industrial applications.